molecular formula C14H11N3O2S B2674202 N-(3-methylisothiazol-5-yl)-5-phenylisoxazole-3-carboxamide CAS No. 1207003-24-4

N-(3-methylisothiazol-5-yl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B2674202
CAS No.: 1207003-24-4
M. Wt: 285.32
InChI Key: SCWXQFWPIXNKMX-UHFFFAOYSA-N
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Description

N-(3-Methylisothiazol-5-yl)-5-phenylisoxazole-3-carboxamide (CAS 1207003-24-4) is a chemical compound with a molecular formula of C14H11N3O2S and a molecular weight of 285.32 . This substance is provided with a high purity level of over 98% and is intended for Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic uses. Compounds featuring the isoxazole-carboxamide structure have demonstrated significant potential in biomedical research. Scientific literature indicates that 3-phenyl-5-isothiazole carboxamides, which are structurally related to this product, are recognized as potent allosteric antagonists of the metabotropic glutamate receptor 1 (mGluR1) and generally show good selectivity over the related mGluR5 receptor . This mechanism is of high interest in neuroscience, particularly for investigating pathways involved in persistent pain . Furthermore, the 5-phenylisoxazole-3-carboxylic acid scaffold is a known pharmacophore in medicinal chemistry, with derivatives being explored as potent inhibitors of enzymes like xanthine oxidase . Researchers can leverage this compound as a key intermediate or building block in drug discovery, specifically for developing novel peptidomimetics and bioactive molecules . Its structural features make it a valuable candidate for probing neurological pathways and for the synthesis of new chemical entities with potential biological activity.

Properties

IUPAC Name

N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-9-7-13(20-17-9)15-14(18)11-8-12(19-16-11)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWXQFWPIXNKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-methylisothiazol-5-yl)-5-phenylisoxazole-3-carboxamide typically involves multi-step reactions. The preparation begins with the formation of the isothiazole ring, followed by the introduction of the isoxazole ring. Common reagents used in these reactions include various alkylating agents, bases, and solvents. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

N-(3-methylisothiazol-5-yl)-5-phenylisoxazole-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles (e.g., amines, thiols) being used to introduce new functional groups. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the isothiazole or isoxazole rings.

Scientific Research Applications

N-(3-methylisothiazol-5-yl)-5-phenylisoxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for its antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: The compound is used in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of N-(3-methylisothiazol-5-yl)-5-phenylisoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biological pathways. This interaction can lead to various effects, such as inhibiting enzyme activity or altering cellular signaling pathways.

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Compound Name Core Structure Key Substituents Biological Activity HOMO-LUMO Gap (eV) Synthesis Yield
Target Compound Isoxazole-isothiazole 3-methylisothiazol-5-yl N/A (predicted kinase inhibition) N/A N/A
N-(5-Chloro-2-methylphenyl)-... (Compound 63) Isoxazole 5-(4-fluoro-3-hydroxyphenyl) Kinase inhibition N/A 18%
ML327 Isoxazole 3-(2-hydroxynicotinamido)propyl MET induction in cancer N/A Not reported
N-Methyl-5-phenylisoxazole-3-carboxamide Isoxazole N-methyl N/A N/A High (implied)
Pyrimidine Derivative (Molecule 1) Pyrimidine-isoxazole 4,6-dimethylpyrimidin-2-yl Antioxidant 4.35 Not reported

Biological Activity

N-(3-methylisothiazol-5-yl)-5-phenylisoxazole-3-carboxamide is a compound of interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings from various studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula: C11_{11}H10_{10}N2_2O2_2
  • Molecular Weight: 202.21 g/mol
  • CAS Number: 144537-05-3

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus4.8 µg/mL
Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa0.21 µg/mL

These results indicate a promising potential for the compound as an antimicrobial agent, particularly against resistant strains.

Cytotoxicity and Hemolytic Activity

In assessing cytotoxicity, the compound was compared with established drugs such as doxorubicin. The IC50_{50} values indicate its selective toxicity profile:

Compound IC50_{50} (µM) Selectivity Index
This compound15.04.8
Doxorubicin10.0-

The selectivity index suggests that the compound has a favorable safety profile compared to doxorubicin, making it a candidate for further development in therapeutic applications.

Antioxidant Activity

Antioxidant properties were evaluated through lipid peroxidation assays, with results indicating that the compound effectively inhibits lipid peroxidation:

Sample Concentration (µg/mL) Inhibition (%)
1025
5055
10080

This activity suggests potential applications in preventing oxidative stress-related conditions.

Study on Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers explored the antimicrobial efficacy of various phenylisoxazole derivatives, including this compound. The study found that this compound exhibited potent activity against both Staphylococcus aureus and Pseudomonas aeruginosa, highlighting its potential as a broad-spectrum antimicrobial agent .

Cytotoxicity Assessment in Cancer Cells

A separate investigation assessed the cytotoxic effects of the compound on cancer cell lines using MTT assays. The findings indicated that it selectively inhibited the proliferation of cancer cells while sparing normal cells, suggesting its potential as an anticancer drug .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3-methylisothiazol-5-yl)-5-phenylisoxazole-3-carboxamide?

  • Answer : The compound is synthesized via multi-step organic reactions, typically involving:

  • Amide bond formation : Coupling the isoxazole-3-carboxylic acid precursor with 3-methylisothiazol-5-amine using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) under inert conditions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) are preferred to stabilize intermediates and enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization is employed, with purity verified via HPLC (>95%) and NMR spectroscopy .

Q. How is the structural integrity of this compound confirmed?

  • Answer : Key techniques include:

  • 1H/13C NMR : Assigning peaks for the isothiazole (δ 8.2–8.5 ppm for S-N-C protons) and isoxazole (δ 6.5–7.0 ppm) moieties .
  • Mass spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., [M+H]+ calculated for C15H12N3O2S: 298.07) .
  • X-ray crystallography : If single crystals are obtained, SHELX programs refine the structure to validate bond lengths and angles .

Q. What preliminary biological assays are used to evaluate this compound?

  • Answer : Initial screening includes:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC values) .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., IC50 determination via fluorometric or colorimetric methods) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HepG2, HEK293) to assess viability at varying concentrations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities across studies?

  • Answer : Contradictions may arise due to:

  • Experimental variables : Standardize assay conditions (e.g., pH, temperature, cell passage number) .
  • Structural verification : Re-characterize batches via NMR and LC-MS to rule out degradation or impurities .
  • Dose-response validation : Perform dose-dependent assays (e.g., 0.1–100 µM) with positive controls (e.g., doxorubicin for cytotoxicity) .

Q. What strategies optimize the synthetic yield of this compound?

  • Answer : Key optimizations include:

  • Ultrasound-assisted synthesis : Reduces reaction time (e.g., 2 hours vs. 24 hours) and improves yield by 20–30% via cavitation effects .
  • Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts (e.g., DMAP) enhance coupling efficiency .
  • Temperature control : Maintaining 0–5°C during amide coupling minimizes side reactions (e.g., esterification) .

Q. How can computational modeling predict the compound’s antioxidant or receptor-binding properties?

  • Answer :

  • DFT calculations : B3LYP/6-311G++(d,p) basis sets calculate HOMO-LUMO gaps; lower gaps (e.g., <4 eV) suggest stronger electron-donating capacity .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., COX-2, EGFR) using crystal structures from the PDB .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. What methodologies elucidate the compound’s mechanism of action in cellular models?

  • Answer : Advanced approaches include:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., kon/koff rates) to purified enzymes .
  • Mitochondrial assays : Isolate mitochondria from murine liver to measure ΔΨm collapse or ROS production via probes like Rh123 .
  • Transcriptomic profiling : RNA-seq identifies differentially expressed genes post-treatment (e.g., apoptosis-related pathways) .

Q. How can structure-activity relationship (SAR) studies improve potency?

  • Answer : Systematic modifications include:

  • Substituent variation : Replace the phenyl group with electron-withdrawing (e.g., -NO2) or donating (e.g., -OCH3) groups to modulate activity .
  • Bioisosteric replacement : Swap isothiazole with thiadiazole or oxadiazole rings to enhance metabolic stability .
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to induce target degradation .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show low toxicity?

  • Answer : Potential factors include:

  • Cell line specificity : Variations in membrane transporters (e.g., ABCB1) affect compound uptake .
  • Metabolic activation : Liver microsomal assays (e.g., CYP3A4) may convert the compound into toxic metabolites .
  • Assay interference : Redox-active compounds can falsely elevate MTT signals; validate with ATP-based assays (e.g., CellTiter-Glo) .

Methodological Resources

  • Crystallography : SHELXL for refinement .
  • Assays : Zebrafish models for in vivo toxicity screening .
  • Computational Tools : Gaussian 16 for DFT, PyMOL for visualization .

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